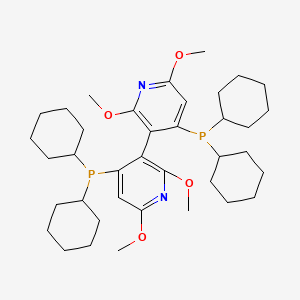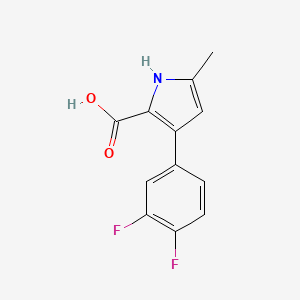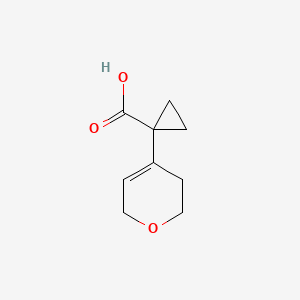
1-(3,6-dihydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,6-dihydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid is an organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . This compound features a cyclopropane ring attached to a carboxylic acid group and a 3,6-dihydro-2H-pyran ring. It is a versatile intermediate used in various chemical syntheses and industrial applications.
準備方法
The synthesis of 1-(3,6-dihydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid can be achieved through several routes. One common method involves the reaction of cyclopropanecarboxylic acid with 3,6-dihydro-2H-pyran under acidic conditions . Industrial production methods often utilize catalytic processes to enhance yield and efficiency. The reaction typically requires controlled temperatures and pressures to ensure the desired product is obtained.
化学反応の分析
1-(3,6-dihydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3,6-dihydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1-(3,6-dihydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in signaling pathways by binding to receptors or other proteins, thereby modulating biological processes .
類似化合物との比較
1-(3,6-dihydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
2,2,6-Trimethyl-6-((S)-4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-3(4H)-one: This compound has a similar pyran ring structure but differs in its substituents and overall molecular structure.
3,4-dihydro-2H-pyran: A simpler compound with a pyran ring, used as a starting material in various syntheses.
The uniqueness of this compound lies in its combination of the cyclopropane ring and the pyran ring, which imparts distinct chemical properties and reactivity.
特性
分子式 |
C9H12O3 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
1-(3,6-dihydro-2H-pyran-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c10-8(11)9(3-4-9)7-1-5-12-6-2-7/h1H,2-6H2,(H,10,11) |
InChIキー |
YNEODSLEMUVABH-UHFFFAOYSA-N |
正規SMILES |
C1COCC=C1C2(CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


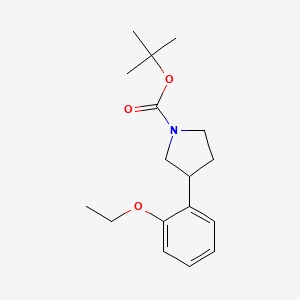
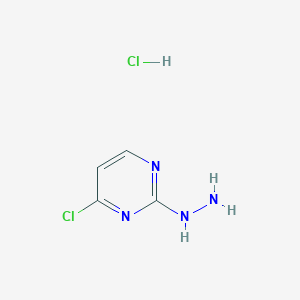
![6-Bromo-2-(furan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B13673678.png)
![2-(2-Furyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673681.png)
![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13673689.png)
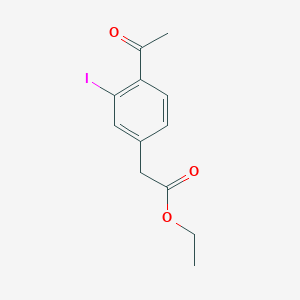
![Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13673697.png)
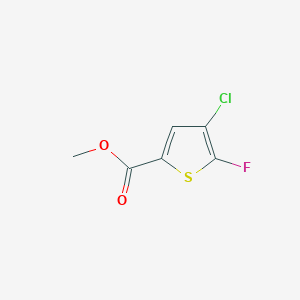
![2-(2-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13673701.png)
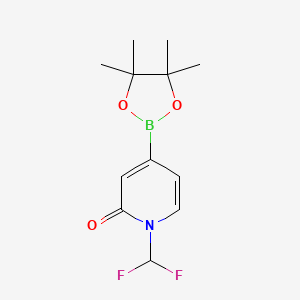
![4-Bromo-6-methoxybenzo[B]thiophene](/img/structure/B13673707.png)
